molecular formula C10H11BrO2 B1310533 Ethyl 3-(bromomethyl)benzoate CAS No. 62290-17-9

Ethyl 3-(bromomethyl)benzoate

Cat. No. B1310533
CAS RN: 62290-17-9
M. Wt: 243.1 g/mol
InChI Key: DFHLEVVOQATPLA-UHFFFAOYSA-N
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Description

Ethyl 3-(bromomethyl)benzoate is a chemical compound that is part of a broader class of organic compounds known as benzoates. These compounds contain a benzoate group, which is a benzene ring with a carboxylate substituent. The specific structure of ethyl 3-(bromomethyl)benzoate includes a bromomethyl group attached to the third position of the benzene ring, indicating the presence of a bromine atom, which significantly affects its reactivity and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that can include bromination, esterification, and various coupling reactions. For instance, the synthesis of ethyl 3-bromo-2,2-diazido-3-nitroalkanoate involves the reaction of ethyl (Z)-3-nitro-2-alkenoate with bromine azide, followed by thermal and photochemical reactions to yield various products . Another example is the synthesis of ethyl 4-bromo-2-(diphenylmethylene)-3-oxo-5,5-diphenyl-4-pentenoate, which is formed by reacting a cyclobutane dione with bromine in the presence of ethanol . These methods highlight the versatility of bromine in introducing bromomethyl groups into different molecular frameworks.

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 3-(bromomethyl)benzoate can be determined using techniques such as X-ray crystallography. For example, the structure of ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was elucidated using this method, revealing details about the intramolecular and intermolecular hydrogen bonding that stabilizes the crystal structure . Similarly, the structure of ethyl 4-bromo-2-(diphenylmethylene)-3-oxo-5,5-diphenyl-4-pentenoate was characterized, providing insights into the spatial arrangement of the bromomethyl group relative to the rest of the molecule .

Chemical Reactions Analysis

Ethyl 3-(bromomethyl)benzoate and its analogs can undergo various chemical reactions. Bromomethyl groups are reactive sites that can participate in nucleophilic substitution reactions, coupling reactions, and can act as intermediates in the synthesis of more complex molecules. For example, methyl 3-bromomethylbut-3-enoate reacts with aldehydes and tributylchlorostannane in the presence of zinc to yield δ-hydroxy-β-methylidenecarboxylic acid esters . The presence of the bromomethyl group is crucial for these transformations, as it allows for the introduction of additional functional groups into the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 3-(bromomethyl)benzoate derivatives are influenced by the presence of the bromomethyl group. This group can increase the density and molecular weight of the compound and can also affect its boiling point and solubility. The reactivity of the bromomethyl group towards nucleophiles makes these compounds valuable in synthetic chemistry. The crystal structure of related compounds, such as ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate, shows that the molecular conformation and intermolecular interactions, such as π-π stacking and hydrogen bonding, are key factors determining the solid-state properties .

Scientific Research Applications

  • Supramolecular Chemistry : The reaction of (3-bromomethyl)ethyl benzoate with calix(4)arene led to the synthesis of a new o-disubstituted calyx(4) arene derivative. This compound exhibited interesting structural properties, including CH-π interactions and a two-dimensional supramolecular arrangement, as confirmed by X-ray crystallographic analysis (Wu Yang-jie, 2003).

  • Chemical Synthesis : Ethyl 3-(bromomethyl)benzoate has been used in the synthesis of various chemical compounds. For example, it played a crucial role in the creation of heterocyclic ketene aminals, leading to the formation of e-lactam fused heterocyclic compounds (Zhanjie Xu, Yuanping Jie, Mei-Xiang Wang, Zhi-tang Huang, 2002).

  • Polymer Science : The compound has been involved in the synthesis of pendent carbonate ester groups on aliphatic polycarbonates. This process included a reaction of mono- -bromo ethyl carbonate with carboxylic acids, amines, and alcohols, leading to the development of novel aliphatic polycarbonate esters with potential applications in biodegradable polymers (Shimon Ben-Shaba, A. Domb, 2006).

  • Medicinal Chemistry : In the field of medicinal chemistry, Ethyl 3-(bromomethyl)benzoate derivatives have been investigated for their potential as monoamine oxidase inhibitors and antiplatelet agents. One study synthesized a series of derivatives from Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3), a non-peptide protease-activated receptor 4 (PAR4) antagonist, showing promising results in inhibiting PAR4-mediated platelet aggregation (Hua-Sin Chen et al., 2008).

  • Fuel Cell Technology : In fuel cell technology, Ethyl 3-(bromomethyl)benzoate derivatives have been used to crosslink polybenzimidazole membranes, enhancing their performance in high temperature proton exchange membrane fuel cells. These crosslinked membranes showed improved durability, conductivity, and mechanical strength, making them suitable for such applications (Jingshuai Yang et al., 2018).

Safety and Hazards

Ethyl 3-(bromomethyl)benzoate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact with skin or eyes, seek immediate medical attention .

Mechanism of Action

Target of Action

Ethyl 3-(bromomethyl)benzoate is a brominated compound that primarily targets the benzylic position in organic molecules . The benzylic position is a carbon atom that is directly attached to an aromatic ring, such as benzene . This position is particularly reactive due to the resonance stabilization provided by the aromatic ring .

Mode of Action

The compound interacts with its targets through several key reactions, including free radical bromination, nucleophilic substitution, and oxidation . In the case of free radical bromination, a bromine atom from the compound is substituted at the benzylic position . Nucleophilic substitution involves the replacement of a leaving group (in this case, bromine) by a nucleophile . Oxidation, on the other hand, involves the loss of electrons .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, it can be involved in multistep synthesis reactions, such as nitration, conversion from the nitro group to an amine, and bromination . These reactions can lead to the formation of new compounds with different properties .

Result of Action

The molecular and cellular effects of Ethyl 3-(bromomethyl)benzoate’s action depend on the specific biochemical pathways it affects. For instance, in multistep synthesis reactions, it can lead to the formation of new compounds with different properties . These new compounds can have various effects on cells, depending on their specific structures and properties .

Action Environment

The action, efficacy, and stability of Ethyl 3-(bromomethyl)benzoate can be influenced by various environmental factors. For instance, the presence of other reactive species can affect the compound’s reactivity . Additionally, factors such as temperature, pH, and solvent can affect the compound’s stability and the rate of its reactions . It’s also important to note that safety precautions should be taken when handling this compound, as it may cause skin and eye irritation .

properties

IUPAC Name

ethyl 3-(bromomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-2-13-10(12)9-5-3-4-8(6-9)7-11/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHLEVVOQATPLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446139
Record name Ethyl 3-(bromomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(bromomethyl)benzoate

CAS RN

62290-17-9
Record name Ethyl 3-(bromomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Compound XIII is prepared by the following series of reactions: (1) ethyl m-toluate is brominated with N-bromosuccinimide in CCl4 to give ethyl 3-bromomethylbenzoate; (2) the bromo compound is treated with sodio bis-tert-butyl malonate and the product heated in toluene with a catalystic amount of a strong acid (preferably p-toluene-sulfonic acid) to effect elimination and decarboxylation and afford m-ethoxycarbonylhydrocinnamic acid; (3) the latter compound is made to react with thionyl chloride and the resulting acid chloride is reduced with potassium or sodium borohydride to yield ethyl 3-(3-hydroxypropyl)-benzoate; (4) the hydroxy ester is treated with phosphorus tribromide is ether to give reagent XIII.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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